molecular formula C9H11F2NO B6326374 2,4-Difluoro-6-hydro-N,N-dimethylbenzylamine CAS No. 900512-24-5

2,4-Difluoro-6-hydro-N,N-dimethylbenzylamine

Cat. No.: B6326374
CAS No.: 900512-24-5
M. Wt: 187.19 g/mol
InChI Key: LOIZVCTWWGCRAS-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-hydro-N,N-dimethylbenzylamine is a chemical compound with the molecular formula C9H11F2NO It is characterized by the presence of two fluorine atoms, a hydroxyl group, and a dimethylbenzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-hydro-N,N-dimethylbenzylamine typically involves the introduction of fluorine atoms into a benzylamine structure. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced to the benzene ring. The reaction conditions often include the use of a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-6-hydro-N,N-dimethylbenzylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine atoms or modify the benzylamine moiety.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-fluorinated or modified benzylamine derivatives.

    Substitution: Formation of substituted benzylamine compounds with various functional groups.

Scientific Research Applications

2,4-Difluoro-6-hydro-N,N-dimethylbenzylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-hydro-N,N-dimethylbenzylamine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity. The hydroxyl group and dimethylbenzylamine moiety contribute to its overall reactivity and interaction with biological molecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

    2,4-Difluoro-6-hydroxybenzylamine: Lacks the dimethyl group, resulting in different chemical properties and reactivity.

    2,4-Difluoro-N,N-dimethylbenzylamine: Lacks the hydroxyl group, affecting its interaction with biological targets.

    2,4-Difluorobenzylamine: Lacks both the hydroxyl and dimethyl groups, leading to distinct chemical behavior.

Uniqueness: 2,4-Difluoro-6-hydro-N,N-dimethylbenzylamine is unique due to the combination of fluorine atoms, a hydroxyl group, and a dimethylbenzylamine moiety. This combination imparts specific chemical properties, such as increased reactivity and binding affinity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[(dimethylamino)methyl]-3,5-difluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-12(2)5-7-8(11)3-6(10)4-9(7)13/h3-4,13H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIZVCTWWGCRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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